BenchChemオンラインストアへようこそ!

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Atropisomerism Conformational restriction Target selectivity

3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896855-33-7; molecular formula C₂₃H₁₆N₂O₄; MW 384.39 g/mol) is a fully synthetic tetracyclic heterocycle belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. Its architecture comprises a fused chromene–pyrimidine core bearing a 4,5-dione pharmacophore, with an ortho-tolyl (o-tolyl) substituent at C-2 and a furan-2-ylmethyl group at N-3.

Molecular Formula C23H16N2O4
Molecular Weight 384.391
CAS No. 896855-33-7
Cat. No. B2666713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS896855-33-7
Molecular FormulaC23H16N2O4
Molecular Weight384.391
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
InChIInChI=1S/C23H16N2O4/c1-14-7-2-3-9-16(14)21-24-22-19(20(26)17-10-4-5-11-18(17)29-22)23(27)25(21)13-15-8-6-12-28-15/h2-12H,13H2,1H3
InChIKeyNHSKRTGLFBAERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896855-33-7): Procurement-Relevant Structural and Pharmacophoric Profile


3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896855-33-7; molecular formula C₂₃H₁₆N₂O₄; MW 384.39 g/mol) is a fully synthetic tetracyclic heterocycle belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class . Its architecture comprises a fused chromene–pyrimidine core bearing a 4,5-dione pharmacophore, with an ortho-tolyl (o-tolyl) substituent at C-2 and a furan-2-ylmethyl group at N-3. This specific substitution pattern distinguishes it from the more commonly encountered para-tolyl and phenyl analogs. The chromeno[2,3-d]pyrimidine scaffold has been independently validated across multiple therapeutic target classes—including NF-κB inhibition [1], antitumor cytotoxicity [2], aldose reductase inhibition [3], and antimicrobial activity [4]—establishing the core as a privileged structure in medicinal chemistry. However, it must be noted that compound-specific quantitative bioactivity data for CAS 896855-33-7 remain absent from the indexed peer-reviewed literature as of the search date; all biological activity discussion herein relies on class-level inference from structurally proximate analogs.

Why Generic Substitution Is Not Advisable: Structural Differentiation of 3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione from Its Closest Analogs


Within the chromeno[2,3-d]pyrimidine-4,5-dione chemical subseries, seemingly minor changes in the C-2 aryl substituent and N-3 alkyl/heteroalkyl appendage produce pronounced differences in molecular conformation, lipophilicity, and—based on established class-level SAR—biological target engagement [1]. The compound CAS 896855-33-7 features an ortho-tolyl group at C-2, whereas the closest commercially available analogs carry either a phenyl (CAS 896805-84-8), a para-tolyl (CAS 899390-82-0), or a furan-2-yl (CAS 896808-94-9) substituent at the equivalent position . The ortho-methyl group introduces steric hindrance that restricts rotation about the C-2–aryl bond, creating the potential for atropisomerism and conformation-dependent target selectivity—a phenomenon well-documented for o-tolyl-substituted heterocycles [2]. In contrast, the para-tolyl analog lacks this rotational barrier, and the phenyl analog lacks the methyl-mediated lipophilicity increment altogether. Published SAR studies on the broader chromeno[2,3-d]pyrimidine class demonstrate that the lipophilic character of the C-2 substituent is a dominant determinant of antitumor potency [1], meaning that interchange of the o-tolyl group for a less lipophilic or differently shaped substituent cannot be assumed to yield bioequivalent outcomes. The unique combination of ortho-steric constraint and modulated lipophilicity makes CAS 896855-33-7 a non-fungible member of this compound family for applications where conformational specificity or precise hydrophobic matching is required.

Quantitative Evidence Guide: Documented Differentiation of 3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Against Comparator Compounds


Ortho-Tolyl Steric Restriction: Conformational Differentiation from Para-Tolyl and Phenyl Analogs

The o-tolyl group at C-2 of CAS 896855-33-7 introduces a steric barrier to rotation about the C-2–aryl bond that is absent in the p-tolyl (CAS 899390-82-0) and phenyl (CAS 896805-84-8) analogs. DFT calculations on structurally analogous o-tolyl-substituted heterocycles demonstrate that the o-tolyl group increases both electron-donating capability and steric bulk relative to p-tolyl, and can adopt gauche or anti conformations with distinct energetic preferences [1]. In a directly relevant o-tolyl-quinazolinone system (IC87114), the ortho-methyl restricts bond rotation sufficiently to generate separable atropisomers with axial chirality [2]. This conformational restriction has been exploited to achieve selectivity among PI3K isoforms, where the (aR)-atropisomer of IC87114 exhibits an IC₅₀ of 50 nM against PI3Kδ versus >10 μM against PI3Kγ [2]. Applied to the chromeno[2,3-d]pyrimidine-4,5-dione scaffold, the o-tolyl-induced rotational barrier creates a conformational constraint not available with p-tolyl or phenyl substitution.

Atropisomerism Conformational restriction Target selectivity

Predicted Lipophilicity Differentiation: o-Tolyl vs. p-Tolyl and Phenyl C-2 Substituents

The C-2 substituent identity directly modulates the lipophilicity of the chromeno[2,3-d]pyrimidine-4,5-dione core. Published SAR on this scaffold class demonstrates that antitumor activity is significantly affected by the lipophilicity of the C-2 substituent, with optimal activity correlated to specific LogP ranges [1]. Computational prediction (ALOGPS 2.1 / SwissADME) places the LogP of CAS 896855-33-7 (o-tolyl) at approximately 3.8–4.1, compared to approximately 3.3–3.6 for the p-tolyl analog (CAS 899390-82-0) and approximately 3.0–3.3 for the phenyl analog (CAS 896805-84-8) [2]. The difference of ~0.5 LogP units between ortho- and para-tolyl isomers arises from the differential exposure of the methyl group to the aqueous environment—the ortho-methyl is partially shielded by the chromeno-pyrimidine ring system, reducing its contribution to overall polarity relative to the solvent-exposed para-methyl. This ~0.5 LogP increment translates to an approximately 3.2-fold increase in octanol-water partition coefficient, which can meaningfully alter membrane partitioning kinetics and non-specific protein binding.

Lipophilicity LogP Membrane permeability Drug-likeness

Class-Level Cytotoxic Activity: Benchmarking Against 5H-Chromeno[2,3-d]pyrimidine Derivatives in the Published Literature

Although compound-specific IC₅₀ values for CAS 896855-33-7 have not been published, the 5H-chromeno[2,3-d]pyrimidine scaffold has been systematically evaluated for cytotoxicity. Abd El-Hady et al. (2017) reported that a series of 5H-chromeno[2,3-d]pyrimidine derivatives bearing various C-2 and N-3 substituents exhibited IC₅₀ values in the low micromolar range against the MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung) cancer cell lines, with the most potent derivatives achieving IC₅₀ values of 0.5–5 μM, comparable to vinblastine and colchicine reference standards [1]. The SAR consistently showed that C-2 substituent lipophilicity is a key potency determinant—a feature directly relevant to the o-tolyl substitution pattern of CAS 896855-33-7 [1][2]. Separately, the Vietnam Academy of Science and Technology reported that chromeno[2,3-d]pyrimidine derivatives (compounds 10c, 10l) strongly inhibited A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines with IC₅₀ values of 1.7–4.3 μM, comparable to or better than the reference drug ellipticine [3].

Anticancer Cytotoxicity MCF-7 HCT-116 Chromenopyrimidine

NF-κB Pathway Inhibition Potential: Class-Level Evidence from Chromeno[2,3-d]pyrimidine-2,4-dione Patent Literature

The chromeno[2,3-d]pyrimidine-2,4(3H)-dione core has been patented as a direct NF-κB inhibitor scaffold. US Patent 10,226,464 discloses compounds of this class with IC₅₀ values against NF-κB DNA binding in the low micromolar to sub-micromolar range [1]. A representative compound from this patent series, 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione (CHEMBL611665), demonstrated an IC₅₀ of 5.0 μM against the c-Rel subunit of NF-κB in a DNA-binding assay [2]. Furthermore, the specific NF-κB inhibitor IT-848 (9-chloro-8-(hexyloxy)-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione), a structurally related analog within the same core class, exhibited binding energy < −6 kcal/mol against all five NF-κB subunits (RelA, RelB, c-Rel, p50, p52) by molecular docking and downregulated NF-κB target genes (log₂ fold change < −1.5) in multiple myeloma MM1S cells [3]. The 4,5-dione oxidation state present in CAS 896855-33-7 (as opposed to the 2,4-dione tautomer in IT-848) may confer a distinct redox-sensitive mechanism of NF-κB modulation, as the quinonoid character of the 4,5-dione can participate in redox cycling or covalent modification of NF-κB cysteine residues [4].

NF-κB inhibition Anti-inflammatory Immunomodulation Chromenopyrimidine

Antimicrobial Activity Differentiation: Heteroaryl Substitution Effects in the Chromeno[2,3-d]pyrimidine Class

Alshaye and Ibrahim (2023) systematically evaluated the antimicrobial activity of 2-heteroarylchromeno[2,3-d]pyrimidine-4,5-diones against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungal strains [1]. In this series, pyrazolyl-substituted chromeno[2,3-d]pyrimidines (compounds 5 and 6) showed the best overall antimicrobial activity, exhibiting inhibition zone diameters of 14–22 mm against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans at 100 μg/disc, comparable to reference antibiotics (ampicillin, gentamicin) [1]. The furan-2-ylmethyl group at N-3 (shared with CAS 896855-33-7) and the nature of the C-2 heteroaryl/aryl group were identified as critical determinants of antimicrobial potency and spectrum [1]. The o-tolyl group at C-2, with its distinct steric and electronic profile, may confer a differentiated antimicrobial spectrum compared to the pyrazolyl and isoxazolyl analogs that were optimal in the reported series.

Antimicrobial Antibacterial Antifungal Heteroaryl Disc diffusion

Aldose Reductase Inhibition Potential: Chromeno-Pyrano Pyrimidine Class Evidence Supporting Antidiabetic Application

Hese et al. (2017) demonstrated that 7-(substituted phenyl)chromeno-pyrano[2,3-d]pyrimidine-6,8,10-(7H,9H,11H)-trione derivatives inhibit aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications [1]. The most potent compound in that series achieved 98% AR inhibition at 10 μM, with a pIC₅₀ of 7.4 (IC₅₀ ≈ 40 nM) [2]. While CAS 896855-33-7 differs in oxidation state (4,5-dione vs. 6,8,10-trione) and lacks the pyrano ring fusion, the shared chromeno-pyrimidine pharmacophore suggests AR as a potential target for this compound as well. The o-tolyl group at C-2 may influence AR binding in the hydrophobic specificity pocket, as AR inhibitors such as tolrestat and zenarestat rely on hydrophobic aryl interactions for potency [1].

Aldose reductase Antidiabetic Polyol pathway Diabetic complications

Recommended Research and Procurement Application Scenarios for 3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione


Anticancer Lead Optimization: Probing the Ortho-Tolyl Substituent Effect on Cytotoxicity and Selectivity

Given the established SAR linking C-2 substituent lipophilicity to antitumor potency in the chromeno[2,3-d]pyrimidine class [1][2], CAS 896855-33-7 serves as a critical probe compound for evaluating the ortho-tolyl substitution in head-to-head comparison with its p-tolyl (CAS 899390-82-0) and phenyl (CAS 896805-84-8) analogs. The o-tolyl group's predicted LogP advantage of ~0.5 units over p-tolyl [3], combined with its conformational restriction [4], may translate to differentiated cellular uptake, target engagement, and selectivity profiles across the MCF-7, HCT-116, HepG-2, and A549 cancer cell line panels that have been benchmarked for this scaffold class [1]. Procurement is recommended for medicinal chemistry teams conducting systematic SAR exploration at the C-2 position of the chromeno[2,3-d]pyrimidine-4,5-dione pharmacophore.

NF-κB Pathway Probe Development: Exploiting the 4,5-Dione Redox Motif

The chromeno[2,3-d]pyrimidine core is a patented NF-κB inhibitory scaffold with demonstrated activity across all five NF-κB subunits (RelA, RelB, c-Rel, p50, p52) [5][6]. Unlike the 2,4-dione derivatives (e.g., IT-848) that act as reversible DNA-binding inhibitors, the 4,5-dione motif in CAS 896855-33-7 introduces a quinonoid electrophilic center capable of redox cycling and/or covalent modification of redox-sensitive cysteine residues in NF-κB [7]. This chemical distinction makes CAS 896855-33-7 a valuable tool compound for investigating whether the 4,5-dione oxidation state confers a differentiated (potentially irreversible or redox-dependent) mechanism of NF-κB pathway modulation relative to the extensively characterized 2,4-dione series.

Antimicrobial Spectrum Expansion: Evaluating the o-Tolyl Substituent Against Gram-Positive, Gram-Negative, and Fungal Pathogens

The 2-heteroarylchromeno[2,3-d]pyrimidine-4,5-dione scaffold has demonstrated broad-spectrum antimicrobial activity, with pyrazolyl derivatives achieving inhibition zones of 14–22 mm at 100 μg/disc against S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans [8]. The o-tolyl group at C-2 in CAS 896855-33-7 represents an unexplored substituent in this antimicrobial SAR space. Procurement is indicated for microbiology groups seeking to evaluate whether the enhanced lipophilicity and steric profile of the o-tolyl group broadens the antimicrobial spectrum, improves potency against resistant strains, or alters the selectivity index relative to mammalian cytotoxicity compared to the published pyrazolyl and isoxazolyl analogs.

Chemical Biology Probe Development: Conformationally Restricted Chromeno-Pyrimidine Tool Compound

The o-tolyl group at C-2 in CAS 896855-33-7 restricts rotation about the C-2–aryl bond, as documented for analogous o-tolyl-heterocycle systems that form stable atropisomers [4]. This conformational restriction provides a unique tool for investigating whether target selectivity within the chromeno[2,3-d]pyrimidine-4,5-dione target space (NF-κB, aldose reductase, cancer cell cytotoxicity) is conformation-dependent. Procurement of CAS 896855-33-7, alongside its freely rotating p-tolyl and phenyl analogs, enables experimental dissection of conformational vs. electronic contributions to biological activity—a study design that is particularly relevant for programs seeking to exploit atropisomerism for target selectivity, analogous to the successful PI3Kδ-selective atropisomer strategy employed with IC87114 [4].

Quote Request

Request a Quote for 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.